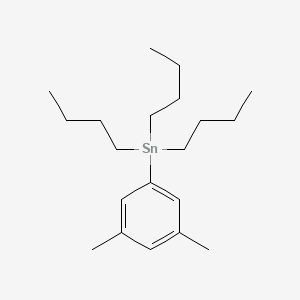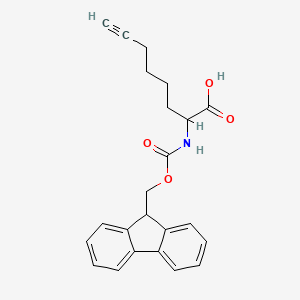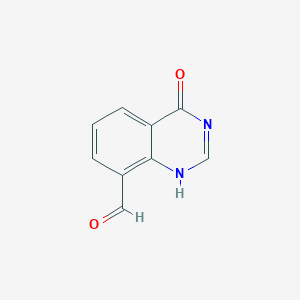![molecular formula C3H10ClN3S B8138750 [N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride](/img/structure/B8138750.png)
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride, also known as 5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. It plays a crucial role in various biological processes, particularly in the synthesis of nucleic acids and amino acids. This compound is essential for cell division and growth, making it vital for both human health and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrofolic acid typically involves the reduction of folic acid. This reduction can be achieved using various reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5,6,7,8-tetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to folic acid.
Reduction: Further reduction can lead to the formation of dihydrofolic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Folic acid.
Reduction: Dihydrofolic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-tetrahydrofolic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Essential for studying cell division and growth, particularly in cancer research.
Medicine: Investigated for its potential in treating folate deficiency and related disorders.
Industry: Used in the production of pharmaceuticals and as a nutritional supplement.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrofolic acid involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleic acids and amino acids. The compound targets enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The oxidized form of 5,6,7,8-tetrahydrofolic acid.
Dihydrofolic Acid: An intermediate in the reduction of folic acid to 5,6,7,8-tetrahydrofolic acid.
Methotrexate: A folic acid analog used as a chemotherapy agent.
Uniqueness
5,6,7,8-tetrahydrofolic acid is unique due to its reduced form, which makes it more active in biological systems compared to its oxidized counterpart, folic acid. Its ability to participate in one-carbon transfer reactions makes it indispensable in nucleic acid and amino acid synthesis.
Properties
IUPAC Name |
[N'-(2-sulfanylethyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRANVCLYGLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138670.png)
![Rel-(3R,3As,7Ar)-N-(Furan-2-Ylmethyl)-N-Methyloctahydropyrano[3,2-B]Pyrrol-3-Amine](/img/structure/B8138677.png)

![(3S,4aS,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide](/img/structure/B8138713.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)


![N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138742.png)
![(3aS,6aS)-N-(2-methylpropyl)-2-methylsulfonylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide](/img/structure/B8138747.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)furan-2-carboxamide](/img/structure/B8138764.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
![N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)Pyrazine-2-Carboxamide](/img/structure/B8138774.png)
![N-((1-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methyl)acetamide](/img/structure/B8138776.png)
![Rel-(1S,5S)-1-((Pyridin-2-Yloxy)Methyl)-6-Oxa-9-Azaspiro[4.5]Decane](/img/structure/B8138782.png)
